molecular formula C7H12ClFO2S B3012482 (3-fluorocyclohexyl)methanesulfonyl chloride, Mixture of diastereomers CAS No. 1779746-74-5

(3-fluorocyclohexyl)methanesulfonyl chloride, Mixture of diastereomers

Cat. No. B3012482
CAS RN: 1779746-74-5
M. Wt: 214.68
InChI Key: HKPAIISMLXCQFG-UHFFFAOYSA-N
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Description

(3-fluorocyclohexyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H12ClFO2S and a molecular weight of 214.69 . It is a mixture of diastereomers . This compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for (3-fluorocyclohexyl)methanesulfonyl chloride is 1S/C7H12ClFO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h6-7H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

(3-fluorocyclohexyl)methanesulfonyl chloride is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Fluorination of Substituted Methanols

Research by Makino and Yoshioka (1987) explored the selective fluorination of various benzyl alcohols, demonstrating a new combination of methanesulfonyl fluoride and cesium fluoride modified with 18-crown-6 as an effective method. This method was extended to synthesize specific fluorinated derivatives from corresponding alcohols and chlorides, showcasing the utility of fluorination techniques in chemical synthesis (Makino & Yoshioka, 1987).

Ionic Liquid Formation and Electrochemical Properties

Su, Winnick, and Kohl (2001) investigated the formation of a room-temperature ionic liquid from methanesulfonyl chloride (MSC) and AlCl3. They studied the electrochemical properties of vanadium pentoxide films in this electrolyte, highlighting the reversible intercalation of sodium into the film. This research contributes to understanding the potential applications of methanesulfonyl chloride in energy storage technologies (Su, Winnick, & Kohl, 2001).

Enantioselective Addition in Organic Chemistry

Kamlar et al. (2010) reported on the enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes. This reaction, catalyzed by secondary amines, yielded fluorinated derivatives with high enantioselectivities. The absolute configuration of the major diastereomers was determined through X-ray diffraction analysis, illustrating the significance of this method in producing specific enantiomers in organic synthesis (Kamlar et al., 2010).

Synthesis of Methyl Sulfonamide

Zhao Li-fang (2002) conducted a study on synthesizing methyl sulfonamide using methanesulfonyl chloride through ammonification. The research optimized reaction conditions and achieved a high yield of the product. This study provides valuable insights into the synthetic applications of methanesulfonyl chloride in producing sulfonamide compounds (Zhao Li-fang, 2002).

Safety and Hazards

(3-fluorocyclohexyl)methanesulfonyl chloride is classified as dangerous, with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(3-fluorocyclohexyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClFO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPAIISMLXCQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorocyclohexyl)methanesulfonyl chloride

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